

Application Notes and Protocols: Extraction of Lactosylceramide from Bovine Buttermilk

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Compound of Interest

Compound Name: *Lactosylceramide (bovine buttermilk)*

Cat. No.: *B10796942*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (LacCer), a glycosphingolipid present in the milk fat globule membrane (MFGM), is a bioactive molecule with significant potential in various research and therapeutic areas.^[1] It consists of a ceramide backbone linked to a lactose molecule.^[2] Buttermilk, a co-product of butter production, is a rich source of MFGM components and, therefore, a valuable starting material for the extraction of lactosylceramide.^[3] This document provides a detailed protocol for the extraction, purification, and analysis of lactosylceramide from bovine buttermilk powder, intended for use in research and drug development applications.

Lactosylceramide plays a role in various cellular processes, including cell signaling, and has been implicated in immune responses and inflammation.^[4] Its presence in bovine buttermilk makes this dairy co-product an attractive and readily available source for obtaining this valuable glycosphingolipid for further study and potential therapeutic applications.

Data Presentation

The following tables summarize quantitative data related to the lactosylceramide content in bovine milk products and the efficiency of the described extraction and purification methods.

Table 1: Lactosylceramide Content in Bovine Milk Products

Product	Lactosylceramide Concentration	Reference
Bovine Milk	14.3–16.2 µg/mL	[1] [2] [5]
MFGM-Enriched Dairy Ingredient	1036 µg/g	[1] [2] [5]

Table 2: Expected Yield and Purity of Lactosylceramide from Bovine Buttermilk Powder

Parameter	Expected Value	Notes
Starting Material	Bovine Buttermilk Powder	---
Extraction Method	Folch Extraction	High recovery of total lipids.
Purification Method	Solid-Phase Extraction (Silica Gel)	Effective for separating neutral glycosphingolipids.
Expected Yield	0.5 - 1.5 mg per 100g of buttermilk powder	Based on typical concentrations in MFGM-rich products.
Expected Purity	>95%	After chromatographic purification and verification by HPLC/MS.

Experimental Protocols

This protocol details a robust method for the extraction and purification of lactosylceramide from bovine buttermilk powder, combining a Folch lipid extraction with solid-phase extraction for purification.

Part 1: Total Lipid Extraction using the Folch Method

This method is highly efficient for extracting total lipids from biological samples.[\[6\]](#)

Materials:

- Bovine Buttermilk Powder
- Chloroform
- Methanol
- 0.9% NaCl solution
- Homogenizer
- Centrifuge and centrifuge tubes
- Rotary evaporator
- Glassware (beakers, flasks, separating funnel)

Procedure:

- Homogenization:
 - Weigh 100 g of bovine buttermilk powder.
 - Add the powder to a homogenizer vessel with 1 liter of a chloroform:methanol (2:1, v/v) mixture.
 - Homogenize the mixture for 5-10 minutes at room temperature.[\[7\]](#)
- Filtration:
 - Filter the homogenate through a Buchner funnel with Whatman No. 1 filter paper to remove the solid residue.
 - Collect the filtrate, which contains the total lipid extract.
- Phase Separation:
 - Transfer the filtrate to a separating funnel.
 - Add 200 mL of 0.9% NaCl solution to the filtrate.[\[7\]](#)

- Shake the funnel vigorously for 1-2 minutes and then allow the phases to separate. The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the methanol-water layer.
- Carefully drain and collect the lower chloroform phase.
- Washing the Lipid Extract:
 - Wash the collected chloroform phase twice with 100 mL of a methanol:water (1:1, v/v) solution to remove non-lipid contaminants. After each wash, allow the phases to separate and discard the upper phase.
- Drying and Recovery:
 - Dry the final chloroform phase over anhydrous sodium sulfate.
 - Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the total lipid extract.
 - The resulting lipid residue can be stored under nitrogen at -20°C until further purification.

Part 2: Purification of Lactosylceramide by Solid-Phase Extraction (SPE)

This step separates the neutral glycosphingolipids, including lactosylceramide, from other lipid classes in the total lipid extract. A silica gel solid-phase extraction (SPE) column is effective for this purpose.

Materials:

- Total lipid extract from Part 1
- Silica gel SPE cartridges (e.g., 1 g cartridges)
- Chloroform
- Acetone

- Methanol
- SPE manifold
- Collection tubes

Procedure:

- Column Conditioning:
 - Condition the silica gel SPE cartridge by passing 5 mL of methanol, followed by 5 mL of chloroform through the column. Do not allow the column to dry out between steps.
- Sample Loading:
 - Dissolve the dried total lipid extract in a minimal volume of chloroform (e.g., 1-2 mL).
 - Load the dissolved lipid extract onto the conditioned silica gel SPE cartridge.
- Elution of Different Lipid Classes:
 - Fraction 1 (Neutral Lipids): Elute the neutral lipids (e.g., triglycerides, cholesterol) by passing 10 mL of chloroform through the column. Collect this fraction for other analyses if desired.
 - Fraction 2 (Glycolipids): Elute the glycolipids, including lactosylceramide, by passing 15 mL of an acetone:methanol (9:1, v/v) mixture through the column. Collect this fraction in a clean collection tube. This fraction will contain the enriched lactosylceramide.
 - Fraction 3 (Phospholipids): Elute the more polar phospholipids by passing 10 mL of methanol through the column.
- Drying the Lactosylceramide Fraction:
 - Evaporate the solvent from the collected glycolipid fraction (Fraction 2) under a stream of nitrogen or using a rotary evaporator to obtain the purified lactosylceramide-enriched fraction.

Part 3: Analysis and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of lactosylceramide.^{[1][5]}

Instrumentation and Conditions (Example):

- **HPLC System:** A system capable of binary solvent delivery and gradient elution.
- **Column:** A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar lipids like lactosylceramide.
- **Mobile Phase A:** Acetonitrile
- **Mobile Phase B:** Water with 0.1% formic acid
- **Gradient:** A gradient from high acetonitrile to increasing water content.
- **Mass Spectrometer:** An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass analyzer.
- **Ionization Mode:** Positive ion mode is typically used for the detection of lactosylceramide.
- **Detection:** Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for specific lactosylceramide species.

Procedure:

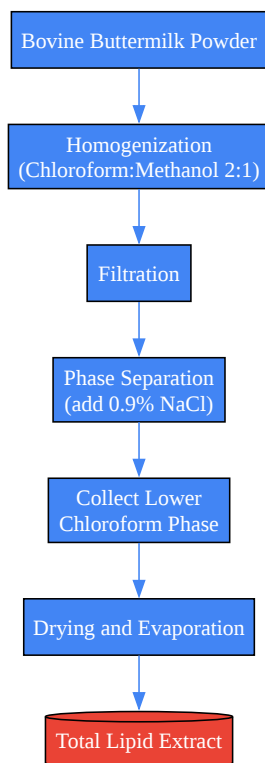
- **Standard Preparation:** Prepare a series of standard solutions of known concentrations of a commercially available bovine lactosylceramide standard.
- **Sample Preparation:** Dissolve the dried, purified lactosylceramide fraction in a suitable solvent (e.g., acetonitrile:chloroform:methanol, 3:1:2, v/v/v) for HPLC-MS analysis.^[1]
- **Injection and Analysis:** Inject the standards and the sample onto the HPLC-MS system.
- **Quantification:** Generate a calibration curve from the peak areas of the lactosylceramide standards. Use this curve to determine the concentration of lactosylceramide in the extracted

sample.

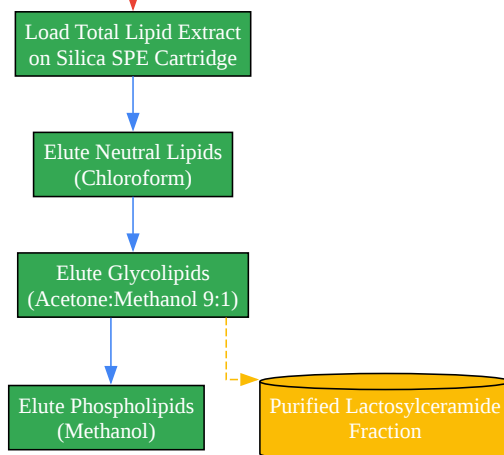
Mandatory Visualizations

Experimental Workflow Diagram

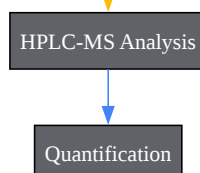
Part 1: Total Lipid Extraction



Part 2: Solid-Phase Extraction



Part 3: Analysis



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Caption: Workflow for lactosylceramide extraction and analysis.

Lactosylceramide Signaling Pathway Involvement (Simplified)



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Caption: Simplified role of Lactosylceramide in cell signaling.

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